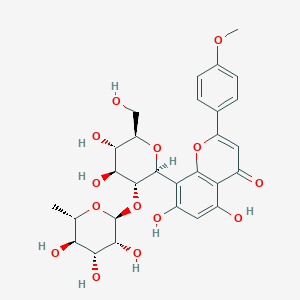![molecular formula C9H15NO3 B15093012 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B15093012.png)
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are linked by a single carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid can be achieved through various methods. One convenient synthesis involves using commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps including alkylation and heterocyclization . Another approach involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of complex organic molecules and biologically active compounds.
Industry: The compound’s structural properties make it valuable in the design of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives act as inhibitors of enzymes like FGFR4 and vanin-1, modulating metabolic and inflammatory pathways . The compound’s unique structure allows it to fit into enzyme active sites, blocking their activity and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid can be compared with other spiro compounds such as:
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its combination of oxygen and nitrogen atoms within the spiro structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-8(12)7-5-9(6-10-7)1-3-13-4-2-9/h7,10H,1-6H2,(H,11,12) |
Clé InChI |
BUQRRZGYJHMZNO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12CC(NC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


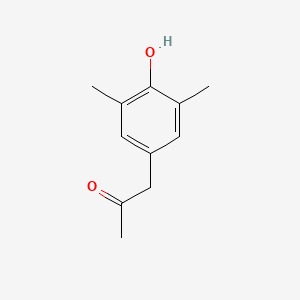
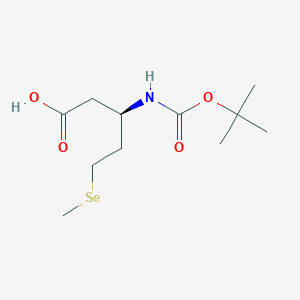


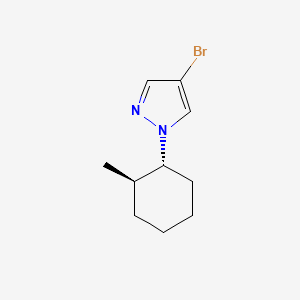
![Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B15092962.png)
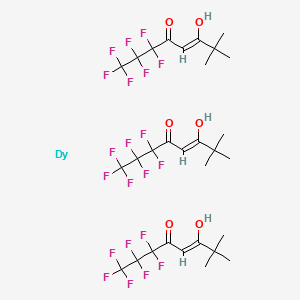
![3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid](/img/structure/B15092972.png)
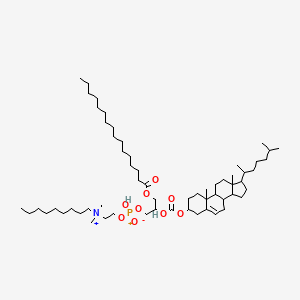
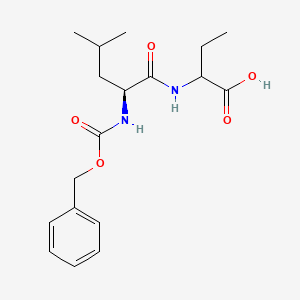
![4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester](/img/structure/B15092990.png)

